

Topic: Synthesis and Isolation of Osimertinib Impurity N

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Compound of Interest

Compound Name: Osimertinib Impurity N

CAS No.: 1932710-29-6

Cat. No.: B580302

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Introduction: The Criticality of Impurity Profiling in Targeted Cancer Therapy

Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring specific epidermal growth factor receptor (EGFR) mutations.[1] As a third-generation tyrosine kinase inhibitor (TKI), its high efficacy and specificity are paramount. In the landscape of pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental component of patient safety and drug efficacy. Impurities, which can arise from synthesis, degradation, or storage, must be meticulously identified, quantified, and controlled. [2][3]

This guide provides a detailed technical overview of the synthesis, isolation, and characterization of a specific process-related impurity: **Osimertinib Impurity N**. This impurity, also known as N-Acryloyl Osimertinib, is a di-acrylated derivative of an Osimertinib precursor. [4] Understanding its formation is crucial for developing robust manufacturing processes that minimize its presence in the final drug substance. We will explore the chemical causality behind

its formation and present field-proven methodologies for its isolation and characterization, empowering researchers to control this critical process variable.

Part 1: Chemical Identity and Formation of Osimertinib Impurity N

Osimertinib Impurity N is a classic example of a process-related impurity generated through an over-reaction during the final synthesis step of the API. It is formed when the secondary amine on the pyrimidine ring of the Osimertinib precursor undergoes acylation in addition to the desired acylation of the primary aniline amine.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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The formation of this impurity is a direct consequence of the reaction conditions during the coupling of the diamine precursor with acryloyl chloride. The nucleophilicity of both the primary and secondary amino groups makes them susceptible to acylation. While the primary amine is more reactive, forcing conditions such as excess acryloyl chloride, elevated temperatures, or prolonged reaction times can drive the secondary amine to react as well, leading to the di-substituted product.

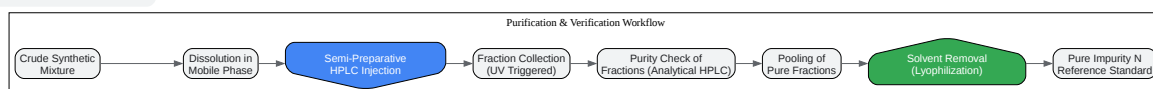


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Step-wise workflow for impurity isolation.



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Sources

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